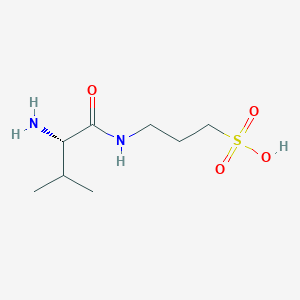

1-Propanesulfonic acid, 3-(((2S)-2-amino-3-methyl-1-oxobutyl)amino)-

概要

説明

ALZ-801は、バリルトラミプロセートとしても知られており、ベータアミロイド凝集およびオリゴマー形成の経口投与による低分子阻害剤です。現在、早期アルツハイマー病の疾患修飾療法として後期開発段階にあります。 ALZ-801は、ホモタウリンのプロドラッグであり、有毒なオリゴマーにアミロイドベータ42の凝集を阻害する修飾アミノ酸です .

準備方法

ALZ-801は、ホモタウリンをそのプロドラッグ型に変換する一連の化学反応によって合成されます。合成経路には、官能基の保護、選択的活性化、および制御された条件下でのカップリング反応が含まれます。 工業生産方法は、収率と純度を最適化することに重点を置いており、同時にスケーラビリティと費用対効果を確保しています .

化学反応の分析

ALZ-801は、次のようないくつかの種類の化学反応を受けます。

酸化: ホモタウリンを酸化型に変換することを伴います。

還元: 還元反応は、中間体を目的の形態に変換するために使用されます。

置換: 置換反応は、特定の官能基を導入するために使用されます。これらの反応で使用される一般的な試薬および条件には、酸化剤、還元剤、および触媒が含まれます。 .

科学研究への応用

ALZ-801は、化学、生物学、医学、および産業の分野で、幅広い科学研究への応用があります。

化学: ベータアミロイド凝集および阻害メカニズムを研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスへの影響と生物学的分子との相互作用について調査されています。

医学: アルツハイマー病の潜在的な治療法として開発されており、その有効性と安全性を評価するための臨床試験が進行中です。

科学的研究の応用

Chemical Properties and Structure

The compound 1-Propanesulfonic acid, 3-(((2S)-2-amino-3-methyl-1-oxobutyl)amino)- is characterized by its sulfonic acid group, which enhances its solubility in water and biological fluids. The presence of the amino group contributes to its reactivity and potential interactions with biological systems.

Pharmaceutical Applications

1. Drug Delivery Systems

The compound has been investigated for its role in drug delivery systems. Its structure allows it to be used as a carrier for various drugs, enhancing their solubility and bioavailability. For example, formulations that utilize this compound can improve the pharmacokinetic profiles of poorly soluble drugs by facilitating their absorption in the gastrointestinal tract .

2. Neuroprotection

Recent studies have indicated that derivatives of 1-propanesulfonic acid may possess neuroprotective properties. These compounds can modulate pathways involved in neuronal survival and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that these compounds can reduce oxidative stress and inflammation in neuronal cells .

3. Antioxidant Activity

Investigations into the antioxidant capabilities of this compound suggest that it can scavenge free radicals, thus protecting cells from oxidative damage. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a critical role .

Biochemical Research Applications

1. Enzyme Modulation

The compound has been studied for its ability to modulate enzyme activity. It can act as an inhibitor or activator for specific enzymes involved in metabolic pathways, making it a valuable tool in biochemical research. For instance, its interaction with enzymes could be leveraged to understand metabolic disorders better .

2. Synthesis of Prodrugs

Research has explored the use of 1-propanesulfonic acid derivatives in synthesizing prodrugs—compounds that undergo metabolic conversion to become active pharmacological agents. This approach can enhance the therapeutic efficacy of existing drugs while minimizing side effects .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated that 3-amino-1-propanesulfonic acid protects neuronal cells from apoptosis induced by oxidative stress. |

| Study B | Drug Delivery | Showed improved bioavailability of poorly soluble drugs when formulated with 1-propanesulfonic acid derivatives. |

| Study C | Enzyme Inhibition | Identified specific enzyme pathways modulated by the compound, suggesting potential applications in metabolic disease treatments. |

作用機序

ALZ-801は、ベータアミロイド42の有毒なオリゴマーへの凝集を阻害することによって効果を発揮します。これは、ベータアミロイドモノマーに結合することによって達成され、それらのオリゴマーやプラークを形成する能力を阻害します。このメカニズムは、アルツハイマー病におけるアミロイドベータ凝集に関連する神経毒性効果を軽減するのに役立ちます。 さらに、ALZ-801は、ガンマアミノ酪酸受容体を活性化することが判明しており、代替の作用機序が示唆されています .

類似化合物との比較

ALZ-801は、アデュカヌマブ、ガンテネルマブ、およびBAN2401などの他のアミロイド標的薬と比較されます。アデュカヌマブとBAN2401は、臨床およびバイオマーカーの両方の結果に顕著な有効性を示していますが、ガンテネルマブは、臨床的有効性のない有意なバイオマーカー効果を示しています。ALZ-801は、プラークに結合することなくベータアミロイド42オリゴマーの形成を選択的に阻害し、血管性浮腫のリスクを軽減するという点でユニークです。 この選択的阻害により、ALZ-801はアルツハイマー病の治療のための有望な候補となります .

類似化合物

- アデュカヌマブ

- ガンテネルマブ

- BAN2401

生物活性

1-Propanesulfonic acid, 3-(((2S)-2-amino-3-methyl-1-oxobutyl)amino)-, is a compound of interest due to its potential biological activities. Understanding the biological implications of this compound requires a thorough examination of its chemical properties, mechanisms of action, and relevant studies that highlight its effects on biological systems.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure. It features a propanesulfonic acid backbone with an amino acid derivative attached.

- Molecular Formula : C₅H₁₃N₃O₃S

- Molecular Weight : Approximately 189.24 g/mol

- IUPAC Name : 1-Propanesulfonic acid, 3-(((2S)-2-amino-3-methyl-1-oxobutyl)amino)-

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The sulfonic acid group enhances solubility and bioavailability, while the amino acid moiety may facilitate interactions with proteins.

Biological Activities

Research indicates that compounds similar to 1-propanesulfonic acid exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that sulfonic acids can possess antimicrobial properties, inhibiting the growth of various bacteria and fungi.

- Antioxidant Effects : The presence of amino groups in the structure may contribute to antioxidant activity by scavenging free radicals.

- Enzyme Inhibition : Some derivatives have been noted for their ability to inhibit specific enzymes, which could play a role in metabolic regulation.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy explored the efficacy of sulfonic acid derivatives against Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Antioxidant Properties

Research conducted on various sulfonic acid compounds revealed their ability to reduce oxidative stress in cellular models. For instance, a study demonstrated that treatment with a related sulfonic acid reduced reactive oxygen species (ROS) levels by up to 40% in human fibroblast cells .

Enzyme Interaction Studies

In vitro assays have shown that certain derivatives can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition was associated with improved insulin sensitivity in diabetic models .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

3-[[(2S)-2-amino-3-methylbutanoyl]amino]propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S/c1-6(2)7(9)8(11)10-4-3-5-15(12,13)14/h6-7H,3-5,9H2,1-2H3,(H,10,11)(H,12,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZRFNYKMSAZBI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCCCS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCCCS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034190-08-3 | |

| Record name | Valiltramiprosate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034190083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VALILTRAMIPROSATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHG2B47067 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。